

Rjpxd33: A Novel Therapeutic Candidate for Neurodegenerative Disorders

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Compound of Interest

Compound Name: **Rjpxd33**

Cat. No.: **B15562928**

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Abstract

Rjpxd33 is a novel, first-in-class small molecule inhibitor of the historically challenging drug target, Leucine-Rich Repeat Kinase 2 (LRRK2). Dysregulation of LRRK2 activity has been strongly implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease and certain forms of amyotrophic lateral sclerosis (ALS). This document provides a comprehensive overview of the preclinical data supporting **Rjpxd33** as a promising therapeutic agent. We detail its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its initial characterization. The data presented herein underscore the potential of **Rjpxd33** to move forward into clinical development.

Introduction

Neurodegenerative diseases represent a significant and growing unmet medical need. A key pathological feature in a subset of these disorders is the hyperactivation of LRRK2, a large, multi-domain protein with both kinase and GTPase functions. Pathogenic mutations in the LRRK2 gene are the most common cause of familial Parkinson's Disease. Therefore, the selective inhibition of LRRK2 kinase activity is a highly sought-after therapeutic strategy.

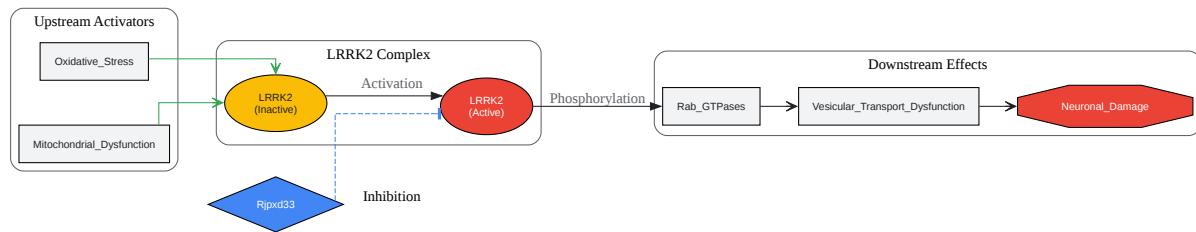
Rjpxd33 has been identified through a high-throughput screening campaign and subsequent lead optimization as a potent and selective LRRK2 inhibitor.

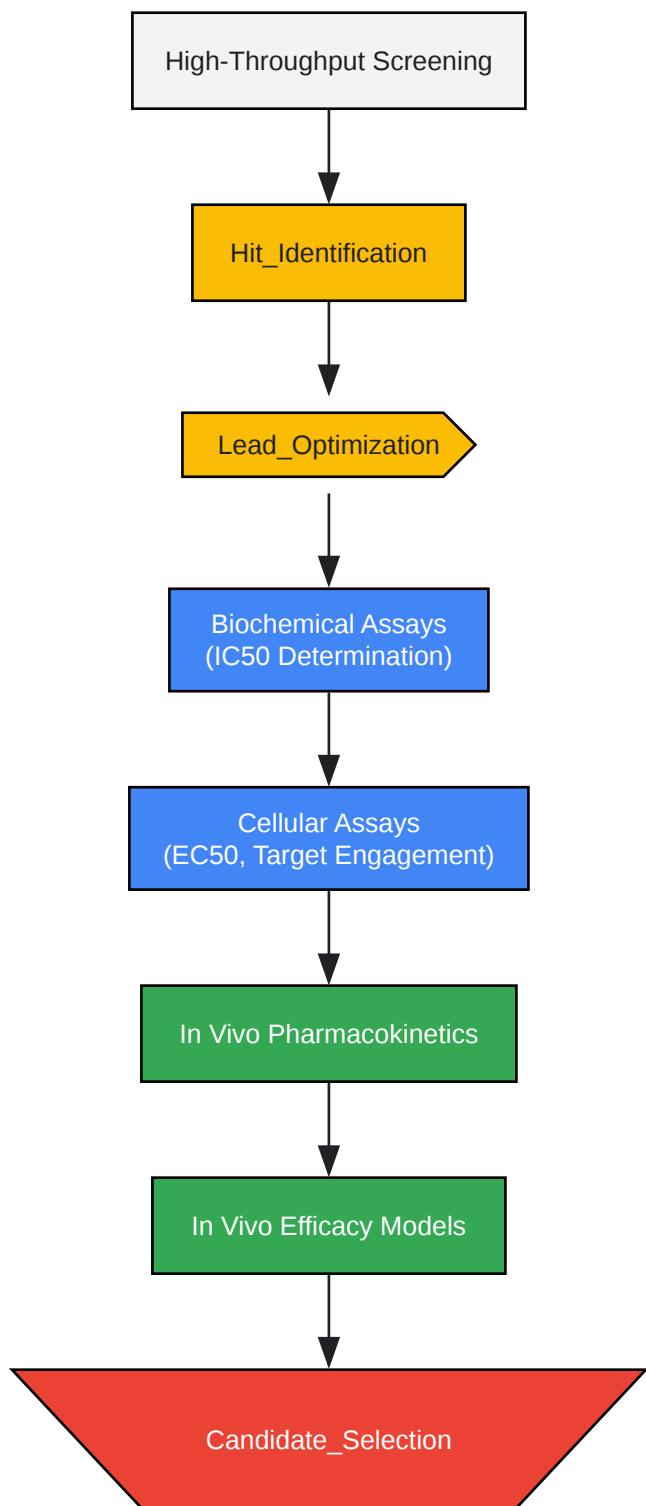
Mechanism of Action

Rjpxd33 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 and its downstream substrates, thereby mitigating the toxic gain-of-function associated with pathogenic LRRK2 mutations.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of LRRK2 and the inhibitory action of **Rjpxd33**.





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